2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
The compound “2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone” is a quinazoline derivative featuring a thioether linkage and a 4-methylpiperidin-1-yl ethanone moiety. Its structure integrates a 3,4-difluorophenylamino group at the 4-position of the quinazoline core, which is critical for modulating electronic and steric properties. The 4-methylpiperidine substituent contributes to solubility and pharmacokinetic profiles, while the ethanone group enhances reactivity for further functionalization.
Properties
IUPAC Name |
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4OS/c1-14-8-10-28(11-9-14)20(29)13-30-22-26-19-5-3-2-4-16(19)21(27-22)25-15-6-7-17(23)18(24)12-15/h2-7,12,14H,8-11,13H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBJNRZJVSQFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.
1. Synthesis of the Compound
The synthesis of quinazoline derivatives typically involves the reaction of substituted anilines with isothiocyanates or isocyanates. In this case, the compound was synthesized through a multi-step process involving the formation of the quinazoline core followed by thioether formation with a methylpiperidine moiety. The detailed synthetic pathway includes:
- Step 1 : Formation of the quinazoline nucleus from 2-amino and substituted anilines.
- Step 2 : Reaction with thiophosgene to introduce the thio group.
- Step 3 : Alkylation with 4-methylpiperidine to yield the final product.
2.1 Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. Studies have shown that compounds similar to the one exhibit significant inhibitory effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 (Breast) | 0.096 |
| Example B | A549 (Lung) | 0.200 |
| Target Compound | MCF7 (Breast) | TBD |
Research indicates that quinazoline derivatives can inhibit key signaling pathways involved in tumor growth, particularly targeting the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cancer cell proliferation and survival .
2.2 Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Quinazolines have been reported to inhibit inflammatory cytokine production and exhibit activity against various inflammatory diseases. For instance, studies have indicated that certain derivatives can significantly reduce levels of pro-inflammatory markers in macrophages .
2.3 Antioxidant Activity
In addition to its potential anticancer and anti-inflammatory effects, this compound may possess antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. Research has demonstrated that some quinazoline derivatives exhibit high DPPH radical scavenging activity, indicating their potential as antioxidants .
3. Case Studies
Several studies have investigated the biological activity of quinazoline derivatives similar to the target compound:
- Case Study 1 : A study focusing on a series of quinazoline derivatives demonstrated their efficacy against breast cancer cell lines, with one derivative showing an IC50 value of 0.096 µM against MCF7 cells .
- Case Study 2 : Another research effort highlighted the anti-inflammatory effects of a related quinazoline derivative, which significantly reduced TNF-alpha levels in vitro .
4. Conclusion
The compound This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory applications. Future research should focus on elucidating its mechanisms of action and exploring its therapeutic potential through preclinical and clinical studies.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise as an inhibitor of various kinases involved in cancer progression.
- Mechanism of Action : It acts primarily by inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Studies have reported that quinazoline derivatives can selectively inhibit EGFR with low IC50 values, indicating high potency against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | Breast Cancer (MCF7) | <2.49 |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | Lung Cancer (A549) | 0.096 |
Antiviral Properties
Recent research has indicated that quinazoline derivatives may also possess antiviral activities, particularly against viral infections such as SARS-CoV-2.
- Research Findings : In vitro studies have demonstrated that certain quinazoline derivatives exhibit significant antiviral effects against SARS-CoV-2, with improved survival rates and reduced viral loads in animal models . The mechanism likely involves interference with viral entry mechanisms.
Other Biological Activities
Beyond anticancer and antiviral effects, quinazoline compounds have been explored for other therapeutic uses:
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity, potentially useful in treating conditions like arthritis .
- Antidiabetic Activity : Certain studies highlight their role as inhibitors of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various quinazoline derivatives against multiple cancer cell lines. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for developing new anticancer agents .
Case Study 2: Antiviral Research
In a recent investigation into antiviral agents against COVID-19, derivatives similar to the compound were tested for their ability to inhibit viral replication. Results indicated that these compounds could serve as effective oral medications against SARS-CoV-2, providing a basis for further clinical development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic routes, and functional group contributions.
Quinazoline-Based Analogs
- Structural Similarities: The quinazoline core is shared with compounds like “4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethyl-chromen-2-one” (), which also includes a piperazine-linked substituent.
- Thioether Linkage: The thioether group in the target compound contrasts with oxadiazole or thiadiazole rings in analogs like “2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-ethanone” (). Thioethers offer greater flexibility and reduced metabolic instability compared to rigid heterocycles .
Piperidine/Piperazine Ethanone Derivatives
- 4-Methylpiperidin-1-yl vs. Piperazine Substituents: The 4-methylpiperidin-1-yl group in the target compound differs from the acetylpiperazine in “1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone” (). Piperidine’s lower basicity compared to piperazine may reduce off-target interactions with cationic binding sites .
- Synthetic Efficiency: The synthesis of MK47 (RTC536), a trifluoromethylphenylpiperazine ethanone, achieved an 82% yield using HOBt/TBTU coupling (). Similar methods could apply to the target compound, though steric hindrance from the 3,4-difluorophenyl group might necessitate optimized conditions .
Fluorinated Aromatic Substituents
- 3,4-Difluorophenyl vs. 4-Fluorophenyl: The 3,4-difluorophenyl group in the target compound provides enhanced lipophilicity and metabolic stability compared to mono-fluorinated analogs like “1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone” (). Dual fluorination also improves resistance to oxidative degradation .
- Bioisosteric Replacements: Compounds such as “1-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(2,4-difluorophenyl)ethanone” () use difluorophenyl groups but replace quinazoline with a fused heterocyclic system, which may alter target selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity batches of this compound, and how can reaction progress be monitored?
- Methodology : Multi-step synthesis involving (1) quinazoline core formation via cyclization of anthranilic acid derivatives, (2) introduction of the 3,4-difluorophenylamino group via nucleophilic substitution, and (3) thioether linkage using mercaptoethanol derivatives. Catalysts like Pd/C or CuI may optimize yields .
- Monitoring : Use thin-layer chromatography (TLC) for intermediate tracking and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Key Techniques :
- ¹H/¹³C NMR : Assigns protons and carbons in the quinazoline, piperidine, and thioether moieties.
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~600–700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Assays :
- Kinase Inhibition Screening : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Substituent Variation : Modify the 3,4-difluorophenyl group (e.g., replace F with Cl or CF₃) to assess impact on target binding.
- Piperidine Substitution : Compare 4-methylpiperidine with bulkier groups (e.g., 4-cyclopentyl) to study steric effects.
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate structural changes with activity trends .
Q. What strategies resolve contradictions in reported biological activity data across similar compounds?
- Resolution :
- Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence-based methods.
- Meta-Analysis : Compare data from compounds with analogous structures (e.g., thiadiazole vs. triazole derivatives) to identify confounding factors like solubility or metabolic stability .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., EGFR) using AMBER or GROMACS.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with hinge regions) .
Q. What experimental designs address stability challenges in aqueous formulations?
- Design :
- Forced Degradation Studies : Expose to acidic/basic conditions (pH 3–9) and analyze degradation products via LC-MS.
- Excipient Screening : Test cyclodextrins or PEG derivatives to enhance solubility and shelf life .
Key Considerations
- Contradictory Data : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like NIH/NCATS recommendations .
- Advanced Synthesis : For isotopic labeling (e.g., ¹⁸F for PET imaging), optimize radiolabeling steps via microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
